Cyclopropylcarbonyl Versus Isopropylcarbonyl: 14–15-Fold Potency Gain in Enzyme Inhibition
The cyclopropylcarbonyl group present in the target compound confers a substantial potency advantage over the corresponding isopropylcarbonyl analog. In independent enzyme assays, cyclopropanecarbonyl derivatives were 14 times more potent against 4-hydroxyphenylpyruvate dioxygenase (HPPD) and 15 times more potent against dihydroorotate dehydrogenase (DHODH) compared to their isopropylcarbonyl counterparts [1]. This class-level inference supports the expectation that the target compound will similarly outperform isopropylcarbonyl-substituted succinamic acid analogs in target-binding assays.
| Evidence Dimension | Enzyme inhibition potency (fold enhancement of cyclopropylcarbonyl vs. isopropylcarbonyl) |
|---|---|
| Target Compound Data | Contains cyclopropylcarbonyl moiety (potency advantage extrapolated from class data: 14–15×) |
| Comparator Or Baseline | Isopropylcarbonyl-substituted analog (baseline = 1×) |
| Quantified Difference | 14-fold (HPPD); 15-fold (DHODH) |
| Conditions | In vitro enzyme inhibition assays for 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dihydroorotate dehydrogenase (DHODH) |
Why This Matters
Procurement of an isopropylcarbonyl-substituted analog in place of the target compound may result in ≥10-fold loss of on-target potency, invalidating structure–activity relationship (SAR) conclusions in lead optimization campaigns.
- [1] Lin, Y.-L. et al. Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives. Bioorg. Med. Chem. Lett. 2006, 16, 4900–4905. View Source
